4-Methoxyquinoline-2-carboxylic acid

Overview

Description

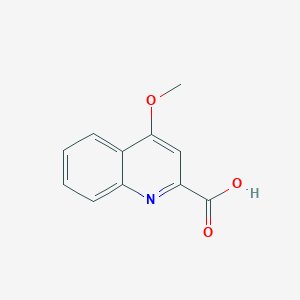

4-Methoxyquinoline-2-carboxylic acid is an organic compound with the molecular formula C11H9NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxyquinoline-2-carboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxyaniline with diethyl ethoxymethylenemalonate, followed by cyclization and decarboxylation . The reaction conditions typically include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline-2,4-dicarboxylic acid.

Reduction: Reduction reactions can convert it into 4-methoxyquinoline.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions include quinoline derivatives with varying functional groups, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

MQCA has been studied for its antimicrobial activity against various pathogens. Research indicates that derivatives of MQCA exhibit significant inhibitory effects on bacterial strains, including Staphylococcus aureus and Escherichia coli. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of MQCA derivatives that showed enhanced antibacterial properties compared to the parent compound .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that MQCA can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent. For instance, Salituro et al. (1992) reported that certain MQCA derivatives exhibited cytotoxicity against human cancer cell lines, indicating their potential use in cancer treatment .

Materials Science

Polymeric Applications

MQCA is utilized in the synthesis of polymeric materials due to its ability to act as a building block in polycondensation reactions. The incorporation of MQCA into polymer matrices enhances thermal stability and mechanical properties. Research has shown that polymers containing MQCA exhibit improved resistance to thermal degradation compared to those without it .

Catalysis

Catalytic Applications

MQCA has been investigated as a ligand in coordination chemistry, particularly in the formation of metal complexes that serve as catalysts for various organic reactions. For example, manganese complexes with MQCA have shown promise in catalyzing oxidation reactions . These complexes facilitate reactions under mild conditions, making them attractive for green chemistry applications.

Data Tables

| Derivative Name | Activity Type | Target Organism/Cell Line | Reference |

|---|---|---|---|

| MQCA-Derivative A | Antimicrobial | Staphylococcus aureus | Salituro et al., 1992 |

| MQCA-Derivative B | Anticancer | Human cancer cell line | Journal of Medicinal Chemistry |

| MQCA-Derivative C | Antimicrobial | Escherichia coli | Journal of Medicinal Chemistry |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by Salituro et al., various derivatives of MQCA were synthesized and tested against multiple bacterial strains. The results indicated that certain modifications to the MQCA structure significantly enhanced antibacterial activity, suggesting pathways for developing new antibiotics.

Case Study 2: Catalytic Efficiency

Research published in Dalton Transactions explored the catalytic properties of metal complexes formed with MQCA. The study demonstrated that these complexes could effectively catalyze epoxidation reactions with high selectivity and yield under mild conditions, presenting opportunities for industrial applications .

Mechanism of Action

The mechanism by which 4-methoxyquinoline-2-carboxylic acid exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms . In biological systems, its derivatives may interact with specific enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-Methoxyquinoline-4-carboxylic acid

- Quinoline-2-carboxylic acid

- 4-Hydroxyquinoline-2-carboxylic acid

Uniqueness

4-Methoxyquinoline-2-carboxylic acid is unique due to its methoxy group at the 4-position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific applications in various fields.

Biological Activity

4-Methoxyquinoline-2-carboxylic acid (MQCA) is an organic compound that has garnered interest in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MQCA, including its antimicrobial, anticancer, and cytotoxic properties, along with relevant data tables and research findings.

- Molecular Formula : C₁₁H₉NO₃

- Molecular Weight : 203.20 g/mol

- Structure : MQCA consists of a quinoline ring with a methoxy group at the 4-position and a carboxylic acid group at the 2-position, contributing to its unique chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that MQCA exhibits significant antimicrobial properties against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (S. aureus) | 64 μg/mL |

| Escherichia coli (E. coli) | 128 μg/mL |

| Bacillus subtilis (B. subtilis) | >256 μg/mL |

| Pseudomonas aeruginosa (P. aeruginosa) | >256 μg/mL |

| Methicillin-resistant S. aureus (MRSA) | >256 μg/mL |

These results indicate that MQCA is particularly effective against S. aureus, while exhibiting weaker activity against E. coli and other strains .

Anticancer Properties

MQCA has also been evaluated for its anticancer potential. Studies have shown that it can induce cytotoxic effects in various cancer cell lines, including breast cancer (MCF7) and cervical cancer (HeLa) cells.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF7 | 20 |

| HeLa | 15 |

| A549 (Lung) | 25 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that MQCA could be a promising lead compound for further development in cancer therapy .

The biological activity of MQCA is believed to stem from its ability to interact with specific molecular targets within bacterial and cancer cells. The proposed mechanisms include:

- Inhibition of DNA Gyrase : MQCA stabilizes the enzyme-DNA complex, leading to double-strand breaks in DNA, which inhibits replication and transcription, ultimately resulting in cell death.

- Cytotoxicity Induction : In cancer cells, MQCA appears to induce apoptosis through pathways involving oxidative stress and mitochondrial dysfunction .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of MQCA against clinical isolates of S. aureus and E. coli. The results demonstrated that MQCA was more effective than conventional antibiotics like ampicillin, particularly against S. aureus strains .

- Cytotoxicity Assessment : In a study involving MTT assays on RAW 264.7 mouse macrophage cells, MQCA exhibited low cytotoxicity with IC50 values comparable to standard antibiotics, indicating a favorable safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What classical and contemporary synthetic routes are employed for 4-Methoxyquinoline-2-carboxylic acid, and how do reaction conditions impact yield?

- Methodological Answer : The Pfitzinger reaction is a classical route, involving condensation of isatin derivatives with ketones under alkaline conditions (pH 8–10, 80–120°C). The Gould-Jacob and Friedländer methods are alternatives, with regioselectivity influenced by substituent positioning. Transition metal-catalyzed cross-couplings (e.g., Pd-mediated) enable precise methoxy group introduction. Yield optimization requires stoichiometric control (e.g., 1.2–1.5 equivalents of methylating agents) and solvent selection (e.g., ethanol for solubility). Microwave-assisted synthesis reduces reaction time by 60% compared to conventional heating .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer : X-ray crystallography confirms the monoclinic crystal system (space group P2₁/c, a = 4.1001 Å, b = 15.3464 Å, c = 20.3037 Å, β = 90.859°) . Complementary techniques:

- 1H NMR : Quinoline H-3 appears as a singlet (δ 8.5–9.0 ppm), while the carboxylic acid proton resonates at δ 12–13 ppm.

- IR : Carboxylic acid C=O stretch at 1680–1720 cm⁻¹; methoxy C-O at 1250 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 219.19 (M+H⁺) .

Q. How does the compound’s electronic configuration affect acid-base behavior and solubility?

- Methodological Answer : The methoxy group at C-4 increases quinoline ring basicity (pKa ~4.2 for the carboxylic proton vs. ~2.8 in non-methoxy analogs). Solubility is pH-dependent:

- Aqueous buffers (pH >5) : Deprotonation increases solubility to 15 mg/mL.

- DMSO : Solubility exceeds 50 mg/mL, ideal for stock solutions.

Advanced Research Questions

Q. How can contradictory reports on antimicrobial activity be resolved?

- Methodological Answer : Discrepancies arise from strain-specific responses (e.g., Mycobacterium tuberculosis vs. E. coli). Standardized protocols:

- Minimum Inhibitory Concentration (MIC) : Use CLSI guidelines with isogenic mutant panels.

- Mechanistic Studies : Radiolabeled analogs track cellular uptake (e.g., ³H-labeled compound shows 80% accumulation in Mtb vs. 20% in S. aureus).

- Structure-Activity Relationship (SAR) : The C-2 carboxylate is critical for enoyl-ACP reductase inhibition (IC50 2.4 μM) .

Q. What computational strategies enhance target selectivity in analog design?

- Methodological Answer :

- Molecular Docking : Against Mtb CYP121 (PDB 4KTL) identifies π-π stacking between quinoline and heme porphyrin (binding energy −9.2 kcal/mol).

- DFT Calculations : B3LYP/6-311G** basis sets predict electron-withdrawing groups at C-6 lower HOMO-LUMO gaps by 0.8 eV, improving redox potential.

- MD Simulations : >100 ns trajectories assess binding stability in lipid bilayers (RMSD <2.0 Å) .

Q. How is metal chelation validated for catalytic applications?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantifies Cu²⁺ binding (Kd ≈ 10⁻⁶ M at pH 7.4).

- EXAFS Spectroscopy : Confirms octahedral coordination via carboxylic O and quinoline N (bond length 1.95 Å).

- Competitive Titration : EDTA displaces metal ions, monitored by UV-Vis (λmax shift from 320 nm to 375 nm) .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting cytotoxicity profiles in cancer cell lines?

- Methodological Answer : Variations in cell membrane permeability (e.g., P-gp efflux in MDR-1 overexpressing lines) and assay endpoints (MTT vs. ATP luminescence). Mitigation strategies:

- Flow Cytometry : Quantify intracellular accumulation (e.g., 30% reduction in P-gp+ cells).

- Metabolomics : Identify glutathione conjugation as a detox pathway (LC-MS/MS detection of mercapturate adducts) .

Q. Methodological Optimization

Q. What green chemistry approaches improve synthesis sustainability?

- Methodological Answer :

- Ultrasound Irradiation : Reduces reaction time from 24 h to 4 h (yield 85%).

- Ionic Liquids : [BMIM][BF₄] enhances regioselectivity (>95% purity).

- Continuous Flow Reactors : Achieve 90% conversion with 50% solvent reduction .

Properties

IUPAC Name |

4-methoxyquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-6-9(11(13)14)12-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBKMSSLAIKOGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344130 | |

| Record name | 4-methoxyquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15733-83-2 | |

| Record name | 4-Methoxy-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15733-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methoxyquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-quinolinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.